Nonanamide, N,N'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- is a complex organic compound with the molecular formula C22H44N6O2. This compound is characterized by its unique structure, which includes two nonanamide groups connected by an iminobis(2,1-ethanediylimino-2,1-ethanediyl) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- typically involves the reaction of nonanoic acid with a diamine compound under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. Common dehydrating agents used in this synthesis include thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can be compared with other similar compounds, such as:
Hexadecanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-: Similar structure but with hexadecanamide groups instead of nonanamide groups.
Octadecanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-: Similar structure but with octadecanamide groups instead of nonanamide groups.
The uniqueness of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
68334-51-0 |
---|---|
Molekularformel |
C26H55N5O2 |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(nonanoylamino)ethylamino]ethylamino]ethylamino]ethyl]nonanamide |
InChI |
InChI=1S/C26H55N5O2/c1-3-5-7-9-11-13-15-25(32)30-23-21-28-19-17-27-18-20-29-22-24-31-26(33)16-14-12-10-8-6-4-2/h27-29H,3-24H2,1-2H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
JAUXCLYSZZDABW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.